5,5-Dicyclopropylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5,5-dicyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISZUHKKBVJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283163 | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-75-1 | |
| Record name | NSC30165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Urea with Dicyclopropyl Diketone
The Biltz synthesis is a classical route for hydantoins, adapted for 5,5-dicyclopropyl derivatives. This method involves the reaction of 1,2-dicyclopropyl-1,2-diketone with urea under alkaline conditions.
Procedure:
Reactants :
- 1,2-Dicyclopropyl-1,2-diketone (1 equiv)
- Urea (1.2 equiv)
- Sodium hydroxide (2.5 M in ethanol)
Conditions :
- Reflux in ethanol for 2–4 hours.
- Acidification with HCl to precipitate the product.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Temperature | 78°C (ethanol reflux) |
| Purity (HPLC) | >95% |
| Melting Point | 221–223°C |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of urea on the diketone, followed by cyclization and dehydration.
Dehydrative Cyclization of Amino Acids
Amino acid derivatives serve as precursors for asymmetrically substituted hydantoins. For 5,5-dicyclopropylimidazolidine-2,4-dione, cyclopropylglycine is condensed with urea or thiourea.
Procedure:
Reactants :
- L-Cyclopropylglycine (1 equiv)
- Urea (1.5 equiv)
- 1,3-Diphenylphosphoryl oxaziridine (DPPOX) as an oxidizing agent
Conditions :
- Reflux in acetonitrile with triethylamine at 50°C for 60 minutes.
Yield : 80–90% after recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Solvent | Acetonitrile |
| Purity (HPLC) | >98% |
Advantages : High regioselectivity and compatibility with sensitive functional groups.
N-Alkylation strategies enable the introduction of cyclopropyl groups post-cyclization. This method is ideal for generating derivatives with varying substituents.
Procedure:
Reactants :
- 5,5-Unsubstituted imidazolidine-2,4-dione (1 equiv)
- Cyclopropyl bromide (2.2 equiv)
- Potassium carbonate (base)
Conditions :
- Reflux in DMF at 80°C for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Scale | Up to 100 g |
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Photoinduced Eosin-Y Catalyzed Synthesis
A green chemistry approach utilizes eosin-Y as an organocatalyst under visible light.
Procedure:
Reactants :
- Dicyclopropyl diketone (1 equiv)
- Urea (1.5 equiv)
- Eosin-Y (5 mol%)
Conditions :
- Irradiation with blue LEDs in DMSO at room temperature for 6 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | DMSO |
| Energy Source | 450 nm LEDs |
Advantages : Eliminates toxic solvents and reduces energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Biltz Synthesis | 60–75 | >95 | High | Moderate |
| Dehydrative Cyclization | 80–90 | >98 | Moderate | Low |
| Alkylation | 50–65 | >90 | Low | High |
| Eosin-Y Catalyzed | 70–85 | >95 | High | Low |
Key Findings :
Challenges and Optimization Strategies
Byproduct Formation :
Solvent Selection :
Catalyst Efficiency :
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to optimize heat transfer and reduce reaction times. Key parameters include:
- Residence Time : 30–60 minutes.
- Temperature Control : 50–80°C.
- Automated Quenching : Immediate acidification to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups
Reduction: Formation of reduced imidazolidine derivatives
Substitution: Formation of substituted imidazolidine derivatives with various functional groups
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that imidazolidine derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives of imidazolidine-2,4-dione have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can suppress the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance its interaction with biological targets involved in tumor growth.
Central Nervous System Activity
Recent studies have explored the central nervous system (CNS) activity of imidazolidine derivatives. For example, pharmacological screening has suggested that certain derivatives may possess analgesic properties, potentially beneficial for pain management . The ability to cross the blood-brain barrier could make these compounds valuable in treating neurological disorders.
Pesticidal Applications
The unique chemical structure of this compound has led to its evaluation as a pesticide. Preliminary studies suggest that it may be effective against specific agricultural pests while being less harmful to beneficial insects . This could lead to the development of safer pest control methods that minimize environmental impact.
Polymer Synthesis
In material science, this compound has been utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazolidine derivatives against a panel of bacterial strains using the disc diffusion method. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a comparative study of different imidazolidine derivatives on cancer cell lines, this compound was found to induce significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diphenylimidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
- 5,5-Diethylimidazolidine-2,4-dione
Uniqueness
5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
5,5-Dicyclopropylimidazolidine-2,4-dione is a compound with significant potential in pharmacology, particularly in the fields of anticancer and enzyme inhibition activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazolidine core structure, which is known for its diverse biological activities. The presence of cyclopropyl groups contributes to its unique properties, enhancing its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of thiazolidine-2,4-dione and related compounds, including this compound. These compounds have shown promising results against different cancer cell lines.
- Case Study: Anticancer Efficacy
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Dicyclopropylimidazolidine-2,4-dione | HT-29 | 0.081 |
| Other Derivative | MCF-7 | 7.94 |
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Particularly, it has shown potential as a tyrosinase inhibitor.
- Tyrosinase Inhibition
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 5w (similar derivative) | 11.2 | Mixed-type |
| Kojic Acid | 15.6 | Competitive |
1. Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as tyrosinase and VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.
2. Apoptosis Induction
Flow cytometric analyses indicated that treatment with certain derivatives led to increased apoptosis in cancer cell lines. For instance, one derivative increased early apoptosis rates significantly compared to untreated controls .
Toxicity and ADMET Properties
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles conducive to further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
